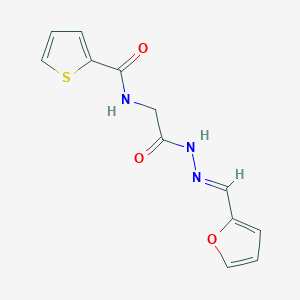

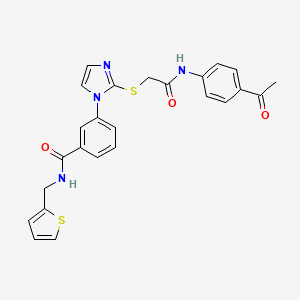

(E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide

Vue d'ensemble

Description

(E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide, also known as FTSC, is a heterocyclic compound with potential applications in scientific research. This compound is synthesized using a simple and efficient method and has shown promising results in various studies.

Applications De Recherche Scientifique

Synthesis and Reactivity

- The synthesis and reactivity of related compounds, such as furan and thiophene derivatives, involve various chemical reactions including electrophilic substitution, condensation, and cyclization. These processes are foundational for creating a diverse array of heterocyclic compounds with potential applications in material science and as ligands in metal complexes (Aleksandrov & El’chaninov, 2017; El’chaninov & Aleksandrov, 2017).

Supramolecular Chemistry

- Studies on furan and thiophene carboxamide compounds have explored their influence on crystal packing and the supramolecular architecture. These investigations reveal how heteroatom substitution (e.g., O to S) affects π-based interactions and hydrogen bond formations, which is crucial for the development of materials with specific structural properties (Rahmani et al., 2016).

Catalysis and Organic Synthesis

- Furan and thiophene carboxamides have been utilized in catalytic systems for direct arylation. These studies provide insights into regioselective reactions that are fundamental for constructing complex organic molecules, potentially useful in synthesizing pharmaceuticals and organic materials (Larbi et al., 2012).

Antimicrobial Activity

- Certain furan and thiophene derivatives exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents. The design, synthesis, and evaluation of these compounds contribute to the ongoing search for novel treatments against resistant microbial strains (Popiołek et al., 2016).

Materials Science

- The enzymatic polymerization of furan-derived dicarboxylic acids to produce sustainable polyamides showcases the application of furan derivatives in developing environmentally friendly materials with performance comparable to conventional plastics (Jiang et al., 2015).

Propriétés

IUPAC Name |

N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c16-11(15-14-7-9-3-1-5-18-9)8-13-12(17)10-4-2-6-19-10/h1-7H,8H2,(H,13,17)(H,15,16)/b14-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFGXGBNKBZAAH-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC(=O)CNC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330587 | |

| Record name | N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779682 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(E)-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide | |

CAS RN |

391886-24-1 | |

| Record name | N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Chloro-2-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2756981.png)

![Isobutyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2756984.png)

![1-[(4-Chlorophenyl)methyl]-2-thiophen-2-ylbenzimidazole](/img/structure/B2756986.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2756990.png)

![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2756994.png)

![ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2756996.png)

![3-[(4-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2756998.png)

![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2757001.png)

![N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B2757003.png)